3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
Description
3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropyl substituent at the 3-position of the pyrazole ring, a phenyl group at the 1-position, and a 3-methoxyphenyl amide moiety at the 5-position. This compound has garnered attention in medicinal chemistry for its insecticidal activity, particularly as an ecdysone receptor (EcR/USP) modulator . Its structural design leverages the pyrazole scaffold, a common motif in agrochemicals and pharmaceuticals, with substituents optimized for bioactivity and stability.
Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-(3-methoxyphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-9-5-6-15(12-17)21-20(24)19-13-18(14-10-11-14)22-23(19)16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,21,24) |
InChI Key |
UGWRXQKQQNZDPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl, methoxyphenyl, and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazole carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison of Pyrazole Carboxamide Derivatives
Key Observations:
- Substituent Effects on Yield: Chlorinated derivatives (e.g., 3a, 3d) show moderate to high yields (62–71%), likely due to improved reaction efficiency with electron-withdrawing groups .
- Fluorine Substitution: Compound 3d, with a 4-fluorophenyl group, demonstrates higher thermal stability (mp 181–183°C) compared to non-fluorinated analogs, suggesting improved crystalline packing .
Biological Activity
3-Cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activity, and potential therapeutic applications, drawing from various research findings and case studies.
Chemical Structure
The compound features a complex structure with a cyclopropyl group, a methoxy-substituted phenyl ring, and a pyrazole moiety. Its molecular formula is , indicating a rich potential for interaction with biological targets.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of Cyclopropyl and Methoxy Groups : These groups are added through specific substitution reactions under controlled conditions.
- Amidation : The final step often involves the formation of the carboxamide group from carboxylic acids and amines.
Pharmacological Properties
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .
- Analgesic Effects : In vivo studies using models like carrageenan-induced paw edema have demonstrated significant pain relief comparable to standard analgesics like ibuprofen .
- Antimicrobial and Antitubercular Activity : Some pyrazole derivatives have shown promising results against bacterial strains and Mycobacterium tuberculosis, indicating their potential as antimicrobial agents .
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways.
- Receptor Binding : It may bind to receptors that mediate pain and inflammation, altering cellular signaling pathways.
Study on Anti-inflammatory Activity
In a study focusing on the anti-inflammatory properties of pyrazole derivatives, compounds similar to this compound were tested for their ability to inhibit inflammatory mediators. Results indicated that these compounds significantly reduced edema in animal models, supporting their therapeutic potential in treating inflammatory diseases .
Antimicrobial Efficacy
Another research effort evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The compound exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C21H22N4O | Anti-inflammatory, analgesic |
| 3-Cyclopropyl-N-(3-methylpyridin-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide | C19H18N4O | Antimicrobial, anti-tubercular |
| 5-Cyclopropyl-N-(3-methylpyridin-2-yl)-2-phenylpyrazole-3-carboxamide | C20H19N4O | Analgesic, anti-inflammatory |
Q & A
Q. How are pharmacokinetic properties improved through derivative design?
- Methodological Answer : Substituent modifications (e.g., introducing hydrophilic groups like hydroxyls) enhance aqueous solubility. Prodrug strategies (e.g., esterification of carboxamide) improve bioavailability. In vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
